Prop-1-ene-1,3-sultone

Descripción general

Descripción

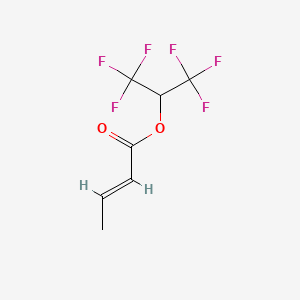

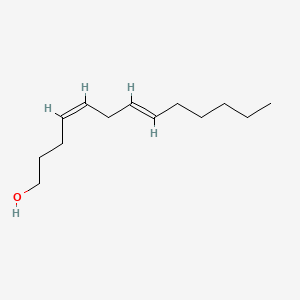

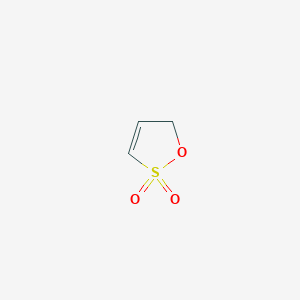

Prop-1-ene-1,3-sultone is a chemical compound with the molecular formula C3H4O3S . It has an average mass of 120.127 Da and a monoisotopic mass of 119.988113 Da .

Synthesis Analysis

A reliable and novel synthetic route for the preparation of prop-1-ene-1,3-sultone has been developed . The Diels-Alder reactions of prop-1-ene-1,3-sultone with a variety of dienes were investigated for the first time and achieved with good chemical yield and excellent endo-selectivity . The subsequent transformations of the Diels-Alder cycloadducts were also explored .Molecular Structure Analysis

The molecular structure of Prop-1-ene-1,3-sultone consists of 3 carbon atoms, 4 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom . The InChI representation of the molecule isInChI=1S/C3H4O3S/c4-7(5)3-1-2-6-7/h1,3H,2H2 . Chemical Reactions Analysis

The role of prop-1-ene-1,3-sultone (PES) in LiNi1/3Mn1/3Co1/3O2/Graphite pouch cells was studied by correlating data from differential capacity (d Q /d V) analysis, gas chromatography/mass spectroscopy (GC−MS), ultrahigh precision coulometry, storage experiments and X-ray photoelectron spectroscopy .Physical And Chemical Properties Analysis

Prop-1-ene-1,3-sultone has a molecular weight of 120.13 g/mol . Other computed properties include a XLogP3-AA of -0.3, a Hydrogen Bond Donor Count of 0, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 0 .Aplicaciones Científicas De Investigación

Lithium-Ion Batteries Performance Enhancement

Prop-1-ene-1,3-sultone (PES) has been identified as a promising additive for lithium-ion batteries operating over a wide temperature range. It influences the performance of Lithium Cobalt Oxide/graphite batteries by forming effective solid-electrolyte interphase (SEI) films, which contribute to remarkable cell performance .

Electrolyte Additive Role

In lithium-ion cells, PES serves as an additive that undergoes oxidative decomposition at the positive electrode to produce carbonyl sulfide gas and ethylene, which are experimentally observed byproducts. This role is supported by Density Functional Theory (DFT) combined with experimental results .

Chemical Synthesis

A novel synthetic route for the preparation of PES has been developed, yielding a reliable source for further chemical applications. The Diels-Alder reactions of PES with various dienes have been investigated, showing good chemical yield and excellent endo-selectivity .

Solid-Electrolyte Interphase (SEI) Formation

Studies suggest that PES contributes to a stable SEI formation in lithium-ion pouch cells, with a smaller irreversible capacity compared to cells containing vinylene carbonate (VC), indicating its potential as a stable SEI forming additive .

Mecanismo De Acción

Target of Action

Prop-1-ene-1,3-sultone (PES) is primarily used as an electrolyte additive in lithium-ion batteries . Its primary target is the solid electrolyte interphase (SEI) film on the anode of the battery . The SEI film plays a crucial role in the performance of the battery by minimizing the loss of lithium and decomposition of the electrolyte .

Mode of Action

PES interacts with its target, the SEI film, through a process of reductive decomposition . This process involves three ring-opening pathways: O–C, S–C, and S–O bond-breaking processes . The Li+ ion plays a pivotal role in the reductive decomposition of PES . While the most kinetically favored process—the S–O bond breaking—is effectively blocked via the formation of an intermediate structure, namely, the Li±participated seven-membered ring, the other decomposition processes via O–C and S–C bond breaking lead to stable decomposition products .

Biochemical Pathways

The decomposition of PES leads to the formation of sulfates and sulfites (such as ROSO2Na and RSO3Na) through the O–C and S–C bond-breaking processes . These products can stabilize the SEI film, contributing to the high performance and long lifespan of the battery .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of PES, we can discuss its behavior in the battery environment. The reduction of PES occurs via two one-electron steps . The reduced species, Li2PES, can react with hydrogen and methyl radicals to produce propene, methylpropene, propane, and lithium sulfite .

Result of Action

The result of PES’s action is the formation of a more stable and effective SEI film on the anode of the lithium-ion battery . This leads to remarkable cell performance in lithium-ion batteries . The constituents of SEI observed in previous experimental studies, such as RSO3Li and ROSO2Li, can be reasonably understood as the decomposition products resulting from O–C and S–C bond breaking, respectively .

Action Environment

The action of PES is influenced by the battery environment. For instance, adding PES in the base electrolyte can achieve an increasingly capacity retention rate . Pes has a negative effect when added in certain proportions . Electron microscopy characterizations and X-ray photoelectron spectroscopy results confirm that PES can generate a denser and more uniform SEI film on the electrode, meanwhile, be oxidized on the positive electrode to protect the material from the attack of the electrolyte during cycling .

Propiedades

IUPAC Name |

5H-oxathiole 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3S/c4-7(5)3-1-2-6-7/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLLQVNFCMHPYGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CS(=O)(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447528 | |

| Record name | Prop-1-ene-1,3-sultone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21806-61-1 | |

| Record name | 5H-1,2-Oxathiole, 2,2-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21806-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prop-1-ene-1,3-sultone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5H-1,2-oxathiole 2,2-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does PES enhance the performance of lithium-ion batteries?

A1: PES acts as a solid-electrolyte interphase (SEI) forming additive in lithium-ion batteries. [, , ] It forms a stable SEI layer on both the anode and cathode, improving battery performance by:

- Reducing gas evolution: PES effectively suppresses gas formation during battery operation, particularly at elevated temperatures. [, , , , ]

- Enhancing coulombic efficiency: Cells with PES exhibit higher coulombic efficiency compared to those without additives or with other additives like vinylene carbonate (VC). [, , ]

- Improving capacity retention: PES-containing cells demonstrate improved capacity retention, especially at high temperatures and high voltages. [, , , ]

- Lowering impedance growth: While PES initially increases charge transfer resistance, it effectively reduces impedance growth during long-term cycling, particularly at high voltages. [, ]

Q2: How does the concentration of PES in the electrolyte affect battery performance?

A2: Increasing PES concentration generally leads to:

- Reduced gas evolution: Higher concentrations further suppress gas formation. []

- Increased charge transfer resistance: This effect is particularly noticeable after formation. []

- Improved capacity retention: Higher concentrations, up to a certain point, can lead to better capacity retention during cycling. []

Q3: Does PES improve battery performance at high temperatures?

A3: Yes, PES has been shown to significantly enhance the performance of lithium-ion batteries at elevated temperatures (e.g., 60°C). [, , ] It forms a more stable SEI layer that can withstand the challenges posed by high temperatures, resulting in reduced capacity fade and improved overall stability.

Q4: What happens when PES is combined with other electrolyte additives?

A4: Combining PES with other electrolyte additives can lead to synergistic effects, further improving battery performance. [, , ] For instance, ternary blends of PES with a sulfur-containing molecule like methylene methanedisulfonate (MMDS) and tris(trimethylsilyl) phosphite (TTSPi) have demonstrated exceptional capacity retention, low impedance, and minimal gas evolution. [, ]

Q5: How does PES interact with the electrodes in a lithium-ion battery?

A5: PES preferentially decomposes at the electrode surfaces during the initial charging cycles of a lithium-ion battery. This decomposition forms a stable SEI layer on both the anode and cathode. [, , , ] The SEI layer acts as a protective barrier, preventing further unwanted reactions between the electrode materials and the electrolyte.

Q6: What are the downstream effects of PES decomposition on the battery?

A6: The decomposition of PES and the subsequent formation of the SEI layer have several beneficial downstream effects:

- Reduced electrolyte decomposition: The SEI layer prevents direct contact between the electrolyte and the electrode surfaces, minimizing further electrolyte decomposition. []

- Suppressed gas formation: By forming a stable SEI, PES reduces parasitic reactions that lead to gas evolution, particularly at elevated temperatures. [, , ]

- Improved lithium-ion diffusion: The SEI layer formed by PES decomposition can facilitate lithium-ion transport, leading to enhanced rate capability and power output. [, ]

- Enhanced cycle life: The stable SEI layer protects the electrode materials from degradation, contributing to a longer cycle life for the battery. [, , ]

Q7: How does the structure of the SEI formed by PES impact its effectiveness?

A7: The SEI formed by PES is believed to be a complex mixture of organic and inorganic compounds, including lithium salts of the decomposed additive. [, , ] The specific composition and morphology of the SEI can influence its effectiveness in protecting the electrodes and facilitating lithium-ion transport. Research suggests that a thicker and denser SEI layer with low resistance to Li-ion conduction contributes to better battery performance. []

Q8: How is computational chemistry used to study the behavior of PES in batteries?

A8: Density functional theory (DFT) calculations are employed to investigate the decomposition mechanisms of PES in lithium-ion battery electrolytes. [, , ] These calculations provide insights into:

- Reduction potentials: DFT can predict the reduction potential of PES, which is crucial for understanding its decomposition behavior during battery operation. [, ]

- Decomposition pathways: By simulating the interactions between PES and other electrolyte components, researchers can identify the most likely decomposition products and pathways. [, ]

- SEI composition: DFT calculations can help predict the composition of the SEI layer formed by PES decomposition, enabling researchers to correlate SEI properties with battery performance. [, ]

Q9: Can computational methods be used to design better electrolyte additives?

A9: Yes, computational chemistry plays a crucial role in guiding the development of novel electrolyte additives with improved performance. [] By using DFT calculations and other modeling techniques, researchers can:

Q10: What is the molecular formula and weight of prop-1-ene-1,3-sultone?

A10: The molecular formula of prop-1-ene-1,3-sultone (PES) is C3H4O3S, and its molecular weight is 120.13 g/mol.

Q11: What spectroscopic techniques are used to characterize PES?

A11: Common spectroscopic techniques used to characterize PES and the SEI layer it forms include:

- X-ray photoelectron spectroscopy (XPS): XPS provides information about the elemental composition and chemical states of the SEI layer formed on the electrode surfaces. [, , , , ]

- Gas chromatography-mass spectrometry (GC-MS): GC-MS is used to identify and quantify the gaseous products formed during battery operation, providing insights into the decomposition pathways of PES and the electrolyte. [, ]

Q12: Are there any safety concerns associated with the use of PES?

A12: As with any chemical used in battery systems, safety considerations are paramount. While PES has shown promise in improving battery performance, it's essential to consider potential hazards:

Q13: What are the key areas of ongoing research related to PES?

A13: Ongoing research focuses on several key aspects of PES:

Q14: What are the potential applications of PES beyond lithium-ion batteries?

A14: While the primary focus of PES research is on lithium-ion batteries, its SEI-forming properties could potentially be beneficial in other battery chemistries:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.